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Compound of Interest

Compound Name: 5-Methylpyrazin-2-amine

Cat. No.: B1296693

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 5-
Methylpyrazin-2-amine (also known as 2-Amino-5-methylpyrazine), a heterocyclic amine of
interest in pharmaceutical and chemical research. This document compiles known Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-
Methylpyrazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 5-Methylpyrazin-2-amine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1296693?utm_src=pdf-interest
https://www.benchchem.com/product/b1296693?utm_src=pdf-body
https://www.benchchem.com/product/b1296693?utm_src=pdf-body
https://www.benchchem.com/product/b1296693?utm_src=pdf-body
https://www.benchchem.com/product/b1296693?utm_src=pdf-body
https://www.benchchem.com/product/b1296693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical
Shift (3) Multiplicity Integration Assignment  Solvent Frequency
ppm

) Pyrazine ring
7.92 Singlet 1H H CDClIs 400 MHz

) Pyrazine ring
7.87 Singlet 1H H CDCls 400 MHz
4.6 Broad Singlet 2H -NH:z CDCls 400 MHz
2.40 Singlet 3H -CHs CDCls 400 MHz

Table 2: 13C NMR Spectral Data of 5-Methylpyrazin-2-amine

Chemical Shift (6) ppm Assignment Solvent

Experimental data not

available in public domain

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of 5-Methylpyrazin-2-amine

Wavenumber (cm~2) Functional Group Assignment

Experimental data not available in public domain

Based on the structure of 5-Methylpyrazin-2-amine, the following characteristic IR absorption
bands are expected:

¢ N-H stretch: Two bands in the region of 3400-3250 cm~1 for the primary amine.

e C-H stretch (aromatic): Above 3000 cm™1.

e C-H stretch (aliphatic): Below 3000 cm™1.
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e C=N and C=C stretch (aromatic ring): In the region of 1600-1450 cm~1.
¢ N-H bend (primary amine): In the region of 1650-1580 cm™1.

e C-N stretch: In the region of 1335-1250 cm™1.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 5-Methylpyrazin-2-amine

Parameter Value Source
Molecular Formula CsH7N3 PubChem[1]
Molecular Weight 109.13 g/mol PubChem[1]
Exact Mass 109.063997236 Da PubChem[1]
Predicted Fragmentation (EI- Experimental data not

MS) available in public domain

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy Protocol:
e Sample Preparation:

o Weigh 5-10 mg of 5-Methylpyrazin-2-amine and dissolve it in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs).

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Ensure the sample is free of any particulate matter by filtering if necessary.
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e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for
obtaining high-resolution spectra.

o

Tune and match the probe for the *H and 13C frequencies.

e 1H NMR Data Acquisition:

o

Use a standard single-pulse sequence.

[¢]

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

[¢]

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

[e]

Use a relaxation delay of 1-2 seconds between scans.
e 13C NMR Data Acquisition:
o Use a proton-decoupled pulse sequence to simplify the spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o Alarger number of scans (e.g., 1024 or more) will be required due to the low natural
abundance of 13C.

o Use a relaxation delay of 2-5 seconds.
» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.qg.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
e Sample Preparation:
o Ensure the ATR crystal is clean.

o Place a small amount of the solid 5-Methylpyrazin-2-amine sample directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.
o Collect the sample spectrum over the desired range (e.g., 4000-400 cm™1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Electron lonization (El)-Mass Spectrometry Protocol:
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e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile
compounds.

o If using a direct insertion probe, the sample is heated to induce volatilization.
e lonization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the molecules to ionize and fragment.
e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

e Detection:

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
intensity versus m/z.

e Data Analysis:

o Identify the molecular ion peak (M*), which corresponds to the molecular weight of the
compound.

o Analyze the fragmentation pattern to gain structural information. The fragmentation can be
compared to known patterns for similar classes of compounds.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Methylpyrazin-2-amine.
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Caption: General workflow for the spectroscopic analysis of 5-Methylpyrazin-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 5-Methylpyrazin-2-amine | C5SH7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylpyrazin-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296693#spectroscopic-data-of-5-methylpyrazin-2-
amine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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